molecular formula C27H34O12 B1163894 Dehydroborapetoside B CAS No. 1221178-16-0

Dehydroborapetoside B

Cat. No.: B1163894
CAS No.: 1221178-16-0
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroborapetoside B is a natural product derived from the stems of Tinospora crispa. It is a diterpenoid compound with the molecular formula C27H34O12 and a molecular weight of 550.55 g/mol . This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroborapetoside B is typically isolated from natural sources, specifically from the stems of Tinospora crispa . The extraction process involves the use of solvents such as methanol, ethanol, and pyridine. The compound is then purified using chromatographic techniques to achieve a high degree of purity (≥98%) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories for scientific studies. The extraction and purification processes are optimized to ensure the highest yield and purity for research purposes .

Chemical Reactions Analysis

Types of Reactions: Dehydroborapetoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

  • Borapetoside E
  • Borapetoside D
  • Borapetoside B
  • Borapetoside F
  • Rumphioside F

Properties

IUPAC Name

methyl (2S,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13-,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKGCFDWGXCUDW-CGNVXPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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